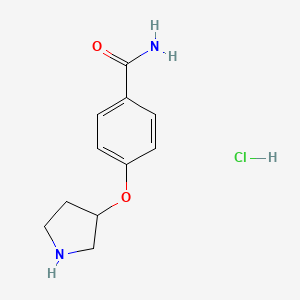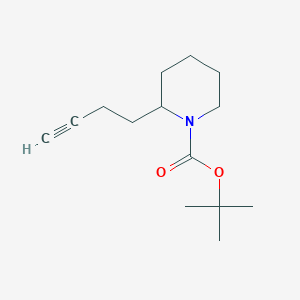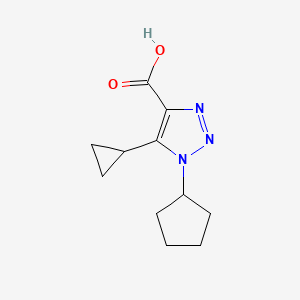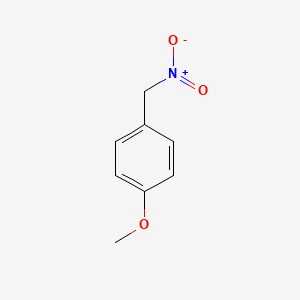
(Chloromethyl)cycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethyl)cycloheptane is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure The compound consists of a cycloheptane ring with a chloromethyl group (-CH2Cl) attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)cycloheptane typically involves the chloromethylation of cycloheptane. One common method is the reaction of cycloheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of environmentally friendly catalysts and solvents is also being explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
(Chloromethyl)cycloheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form cycloheptanone derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield cycloheptane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Cycloheptanol, cycloheptylamine, and cycloheptylthiol.
Oxidation: Cycloheptanone.
Reduction: Cycloheptane.
Wissenschaftliche Forschungsanwendungen
(Chloromethyl)cycloheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Chloromethyl)cycloheptane involves its interaction with various molecular targets. The chloromethyl group is reactive and can form covalent bonds with nucleophiles in biological systems. This reactivity is exploited in the synthesis of bioactive compounds and in studying enzyme mechanisms.
Vergleich Mit ähnlichen Verbindungen
(Chloromethyl)cycloheptane can be compared with other chloromethyl-substituted cycloalkanes such as:
- (Chloromethyl)cyclohexane
- (Chloromethyl)cyclopentane
Uniqueness
The larger ring size of cycloheptane compared to cyclohexane and cyclopentane results in different steric and electronic properties. This affects the reactivity and stability of the compound, making it unique in its class.
Similar Compounds
- (Chloromethyl)cyclohexane
- (Chloromethyl)cyclopentane
- (Chloromethyl)cyclooctane
These compounds share similar chemical properties but differ in their ring size and resulting reactivity.
Eigenschaften
Molekularformel |
C8H15Cl |
|---|---|
Molekulargewicht |
146.66 g/mol |
IUPAC-Name |
chloromethylcycloheptane |
InChI |
InChI=1S/C8H15Cl/c9-7-8-5-3-1-2-4-6-8/h8H,1-7H2 |
InChI-Schlüssel |
JAXTWASTBIYALB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B13613228.png)
![{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13613229.png)




![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)




![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)

